molecular formula C11H13N3O2 B182511 (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol CAS No. 199014-14-7

(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol

Cat. No. B182511
M. Wt: 219.24 g/mol
InChI Key: PIRGPSAINQOQSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds, such as 4-Methoxybenzyl esters, has been discussed in the literature . The 4-methoxybenzyl (PMB) ester is known as an inexpensive “workhorse” protecting group. This ester may be readily introduced in high yield under a number of mild reaction conditions . The PMB ester possesses excellent stability under many reaction conditions; therefore, it can be used in a variety of settings .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, when alcohols react with a hydrogen halide, a substitution takes place producing an alkyl halide and water . The order of reactivity of alcohols is 3° > 2° > 1° methyl .

Scientific Research Applications

  • Preparation of Semiconductors, Nanosheets, and Nanocrystals

    • Field : Material Science
    • Application : 4-Methoxybenzyl Alcohol is used in the preparation of semiconductors, nanosheets, and nanocrystals .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these preparations were not provided in the source .
  • Synthesis of Quinolines

    • Field : Organic Chemistry
    • Application : 4-Methoxybenzyl Alcohol is used as a reagent for various chemical organic reactions such as in the synthesis of quinolines .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these syntheses were not provided in the source .
  • Fragrance and Flavorant

    • Field : Food Science and Perfumery
    • Application : 4-Methoxybenzyl Alcohol is used as a fragrance and flavorant .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these applications were not provided in the source .
  • Photocatalytic Oxidation Study

    • Field : Environmental Science
    • Application : 4-Methoxybenzyl Alcohol is used to study the photocatalytic oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these studies were not provided in the source .
  • Alkylation of Hindered Carboxylic Acid

    • Field : Organic Chemistry
    • Application : 4-Methoxybenzyl alcohol is used in the alkylation of hindered carboxylic acid .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these applications were not provided in the source .
  • Preparation of 4-Methoxybenzyl Esters

    • Field : Organic Chemistry
    • Application : 4-Methoxybenzyl alcohol is used in the preparation of 4-Methoxybenzyl esters .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these applications were not provided in the source .
  • Alkylation of Hindered Carboxylic Acid

    • Field : Organic Chemistry
    • Application : 4-Methoxybenzyl alcohol is used in the alkylation of hindered carboxylic acid .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these applications were not provided in the source .
  • Preparation of 4-Methoxybenzyl Esters

    • Field : Organic Chemistry
    • Application : 4-Methoxybenzyl alcohol is used in the preparation of 4-Methoxybenzyl esters .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these applications were not provided in the source .

properties

IUPAC Name

[2-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-16-10-4-2-9(3-5-10)6-14-11(7-15)12-8-13-14/h2-5,8,15H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRGPSAINQOQSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=NC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444743
Record name {1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-5-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol

CAS RN

199014-14-7
Record name {1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-5-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.